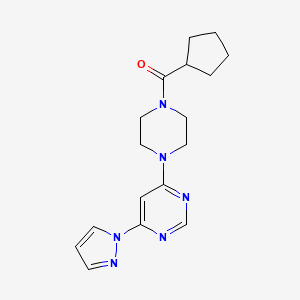

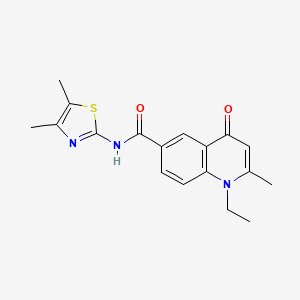

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant interest in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives, including structures similar to the specified chemical, has demonstrated significant potential in both antimicrobial and anticancer applications. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown higher anticancer activity than doxorubicin, a reference drug, and also possess good to excellent antimicrobial activity. These findings suggest a promising avenue for developing new therapeutic agents against various bacterial infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).

Activation of p53 in Cervical Cancer Cells

Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates have been designed, synthesized, and evaluated for their anticancer activity in cervical cancer cells, targeting the p53 protein. These compounds have induced cell-cycle arrest and apoptosis in cancer cells by activating p53, suggesting a potential therapeutic strategy for cancers with low levels of p53 protein (Kamal et al., 2012).

Anticonvulsant Agent Development

The development and validation of a novel anticonvulsant drug candidate, "Epimidin," have been explored. The compound, a derivative in this chemical class, underwent extensive analysis for stability under various conditions, revealing its sensitivity to peroxide, alkali, and acid decomposition. This research contributes to the development of new medications for epilepsy treatment (Severina et al., 2021).

Molecular Interaction Studies

Molecular interaction studies of related compounds with receptors, such as the CB1 cannabinoid receptor, have provided insights into the binding mechanisms and potential therapeutic applications of these molecules. Such studies help in understanding the structural requirements for receptor activity modulation, which is crucial for drug design (Shim et al., 2002).

Mechanism of Action

Target of Action

The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone, also known as 4-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .

Mode of Action

It is suggested that the compound may form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Given its targets, it is likely that the compound influences pathways related to hormone regulation and alcohol metabolism .

Result of Action

Given its targets, it is likely that the compound influences cellular processes related to hormone regulation and alcohol metabolism .

Properties

IUPAC Name |

cyclopentyl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-3-6-20-23/h3,6-7,12-14H,1-2,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRNPYHQHNGLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)

![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)

![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)